Regulatory Identity as a European Pharmacopoeia (EP) Specified Impurity
9,10-Dioxo Ketotifen is officially designated as 'Ketotifen Impurity G' in the European Pharmacopoeia (EP) monograph for Ketotifen Fumarate. This designation sets it apart from other structurally related substances, such as Impurity A or Impurity E, which have different EP designations and, by implication, different analytical targets and regulatory limits [1]. The compound is available as an EP Reference Standard specifically for use in pharmacopoeial tests .
| Evidence Dimension | Regulatory Nomenclature |
|---|---|
| Target Compound Data | Ketotifen Impurity G (EP) |
| Comparator Or Baseline | Ketotifen Impurity A (EP) [1] or Ketotifen Impurity E (EP) [2] |
| Quantified Difference | Unique EP designation (G vs. A or E) |
| Conditions | European Pharmacopoeia monograph for Ketotifen Fumarate |
Why This Matters
For pharmaceutical QC labs developing methods for regulatory submission, using the correct EP-named impurity standard is a mandatory and non-negotiable requirement for method validation and demonstrating compliance.
- [1] ChemWhat. (n.d.). Ketotifen Fumarate EP Impurity G (CAS 43076-16-0). View Source
- [2] ChemWhat. (n.d.). Ketotifen Fumarate EP Impurity E (CAS 1346603-71-1). View Source
